An In-depth Technical Guide to the Physical Properties of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile
An In-depth Technical Guide to the Physical Properties of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile
Introduction: A Versatile Fluorinated Building Block
2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and chemical synthesis. Its structure, featuring a fluorine atom and two acetonitrile groups on a benzene ring, imparts unique electronic properties and reactivity, making it a valuable precursor for the synthesis of a wide range of complex molecules, including heterocyclic compounds and polymers. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds, a crucial aspect in modern drug discovery.[1] This guide provides a comprehensive overview of the physical properties of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile, offering a foundational understanding for researchers and professionals working with this compound.
Molecular and Chemical Identity
A clear identification of a chemical compound is the cornerstone of any scientific investigation. The fundamental identifiers for 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile are summarized in the table below.
| Identifier | Value | Source |
| Chemical Name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | Internal Data |
| CAS Number | 175136-84-2 | Internal Data |
| Molecular Formula | C₁₀H₇FN₂ | Internal Data |
| Molecular Weight | 174.17 g/mol | Internal Data |
| Canonical SMILES | C1=CC(=C(C(=C1)CC#N)F)CC#N | Internal Data |
| InChI Key | JUBROZINNOMDLD-UHFFFAOYSA-N | Internal Data |
Physicochemical Properties: A Detailed Analysis
| Physical Property | Value/Description | Notes and Comparative Analysis |
| Melting Point | Not experimentally determined. Estimated to be in a similar or slightly higher range than 1,3-phenylenediacetonitrile (32-35 °C). | The introduction of a fluorine atom can influence the crystal lattice packing and intermolecular forces. Fluorine's high electronegativity and the C-F bond's polarity can lead to stronger dipole-dipole interactions, potentially increasing the melting point compared to the non-fluorinated analog. However, changes in molecular symmetry can sometimes disrupt crystal packing and lower the melting point. |
| Boiling Point | Not experimentally determined. Estimated to be higher than 1,3-phenylenediacetonitrile (170 °C at 25 mmHg). | The increased molecular weight and polarity due to the fluorine atom would be expected to increase the boiling point. The strong C-F bond also contributes to the thermal stability of organofluorine compounds.[2] |
| Density | Not experimentally determined. | The density is expected to be higher than that of 1,3-phenylenediacetonitrile due to the higher atomic mass of fluorine compared to hydrogen. |
| Solubility | No quantitative data available. Qualitatively, it is expected to be soluble in polar aprotic solvents. | Based on its structure with two polar nitrile groups and a fluorinated aromatic ring, solubility is predicted to be favorable in solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone. Its solubility in nonpolar solvents like hexane is expected to be limited. The synthesis of this compound often utilizes DMF or acetonitrile, suggesting good solubility of the reactants and intermediates in these solvents. |
| Appearance | Crystalline solid. | Based on the properties of similar aromatic diacetonitrile compounds. |
The Influence of Fluorine on Physical Properties
The substitution of a hydrogen atom with fluorine has profound effects on the physicochemical properties of organic molecules.[1][3][4] Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This polarity can significantly impact intermolecular interactions, such as dipole-dipole forces and hydrogen bonding (where the fluorine can act as a weak hydrogen bond acceptor).[5] Consequently, fluorinated compounds often exhibit altered melting points, boiling points, and solubility profiles compared to their non-fluorinated counterparts.[3] The strong C-F bond also imparts high thermal and chemical stability to organofluorine compounds.[2]
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. The key spectroscopic data for 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile are summarized below.
| Spectroscopic Data | Observed Values | Interpretation |
| ¹H NMR (CDCl₃) | δ 7.45 (t, J = 8.1 Hz, 1H, ArH), 7.30 (d, J = 7.8 Hz, 2H, ArH), 3.85 (s, 4H, CH₂CN) | The triplet and doublet in the aromatic region are characteristic of a 1,2,3-trisubstituted benzene ring. The singlet at 3.85 ppm corresponds to the four protons of the two methylene groups adjacent to the nitrile functions. |
| ¹⁹F NMR | δ -112.5 ppm (s) | The singlet in the ¹⁹F NMR spectrum confirms the presence of a single fluorine atom on the aromatic ring. The chemical shift is within the expected range for an aryl fluoride. |
| Mass Spectrometry (ESI+) | m/z 175.1 [M+H]⁺ | The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of 174.17 g/mol . |
Diagram: Chemical Structure of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile
Caption: Chemical structure of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile.
Experimental Methodologies: A Guide to Characterization
The determination of the physical and spectroscopic properties of a compound relies on well-established experimental protocols. This section outlines the principles and typical procedures for the characterization of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile, both ¹H and ¹⁹F NMR are crucial for its characterization.
¹H and ¹⁹F NMR Protocol:
-
Sample Preparation: A small amount of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used. For ¹⁹F NMR, the spectrometer is tuned to the fluorine frequency, and a proton-decoupled spectrum is often acquired to simplify the signals.[6][7]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS for ¹H NMR).
-
Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to elucidate the molecular structure.
Causality Behind Experimental Choices:
-
Deuterated Solvents: Used to avoid large solvent signals that would overwhelm the analyte signals.
-
Proton Decoupling in ¹⁹F NMR: Simplifies the spectrum by removing the splitting of fluorine signals by neighboring protons, making interpretation easier.[6]
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for polar molecules, allowing for the determination of the molecular weight with high accuracy.[8][9]
ESI-MS Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, often a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid) to promote protonation.
-
Infusion: The sample solution is introduced into the ESI source at a low flow rate.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.[8]
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Causality Behind Experimental Choices:
-
Soft Ionization (ESI): Minimizes fragmentation of the molecule, allowing for the clear observation of the molecular ion (or a protonated/adducted form), which is essential for determining the molecular weight.[8]
-
Acidic Additive: Promotes the formation of protonated molecules [M+H]⁺, which are readily detected in positive ion mode.
Diagram: Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile.
Safety and Handling
2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile contains two cyanomethyl groups. Compounds containing the cyanide moiety are toxic and should be handled with extreme care.
Core Safety Precautions:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (double-gloving is recommended).[11]
-
Avoid Inhalation, Ingestion, and Skin Contact: Take all necessary precautions to prevent exposure.
-
Incompatible Materials: Keep away from strong acids, as this can lead to the release of highly toxic hydrogen cyanide gas.[12]
-
Waste Disposal: Dispose of all waste containing this compound in accordance with institutional and local regulations for cyanide-containing waste.
Emergency Procedures: In case of accidental exposure, seek immediate medical attention. Familiarize yourself with your institution's specific emergency procedures for cyanide exposure before working with this compound.[11][13]
Conclusion
2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile is a valuable and versatile building block with unique properties conferred by its fluorinated and di-nitrile substituted aromatic structure. This guide has provided a comprehensive overview of its known and estimated physical properties, spectroscopic characteristics, and essential handling information. A thorough understanding of these fundamental properties is critical for its effective and safe utilization in research and development, paving the way for the discovery of new pharmaceuticals, advanced materials, and innovative chemical processes.
References
- Dunitz, J. D., & Taylor, R. (1997). Organic fluorine hardly ever accepts hydrogen bonds. Chemistry-A European Journal, 3(1), 89-98.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Gerken, M., & Boatz, J. A. (2003). The C–F Bond. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
- Sandford, G. (2007). Perfluoroalkanes. Tetrahedron, 63(27), 5833-5854.
- Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of N-containing hypervalent organofluorine compounds. Accounts of Chemical Research, 37(1), 31-44.
- Kirsch, P. (2004).
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
- Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
- Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
- Cole, R. B. (Ed.). (2011).
- Prudent, M., & Giroud, C. (2002). Handling of cyanide: a review. Journal of analytical toxicology, 26(5), 321-326.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 546820, 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile. Retrieved from [Link].
- Kuchel, P. W., & Chapman, B. E. (2001). ¹⁹F NMR of fluorinated ligands as a probe of binding to proteins. Journal of Magnetic Resonance, 151(1), 1-13.
- Linclau, B., & Schlosser, M. (1996).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
-
University of California, Los Angeles. (n.d.). Safety Data Sheet: Cyanides. Retrieved from [Link].
- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.
- Patrick, C. R. (1973). The thermochemistry of organic fluorine compounds. Advances in fluorine chemistry, 7, 1-36.
- Dolbier Jr, W. R. (2005). Fluorine chemistry at the millennium. Journal of fluorine chemistry, 126(2), 157-163.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]
